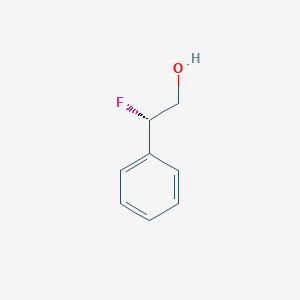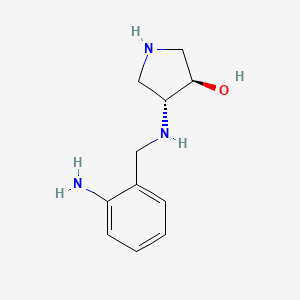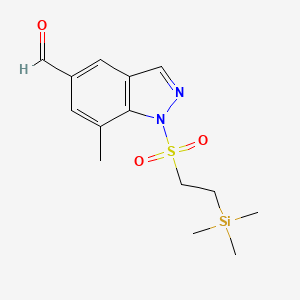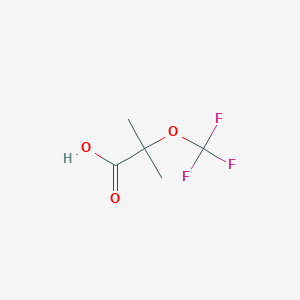
(S)-2-Fluoro-2-phenylethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Fluoro-2-phenylethan-1-ol is a chiral compound with a fluorine atom attached to the second carbon of a phenylethanol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Fluoro-2-phenylethan-1-ol typically involves the enantioselective addition of fluorine to a phenylethanol precursor. One common method is the asymmetric fluorination of a suitable precursor using chiral catalysts. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a chiral catalyst to ensure the desired enantiomer is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
(S)-2-Fluoro-2-phenylethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a different functional group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: The major products are typically ketones or aldehydes.
Reduction: The major products can include de-fluorinated alcohols or other reduced forms.
Substitution: The major products depend on the nucleophile used, resulting in compounds like azides or nitriles.
科学的研究の応用
(S)-2-Fluoro-2-phenylethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of chiral molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals, especially in the development of drugs with specific chiral properties.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of (S)-2-Fluoro-2-phenylethan-1-ol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can undergo various chemical transformations, making the compound versatile in different chemical environments.
類似化合物との比較
Similar Compounds
2-Fluoro-2-phenylethan-1-ol: The non-chiral version of the compound.
2-Chloro-2-phenylethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
2-Bromo-2-phenylethan-1-ol: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
(S)-2-Fluoro-2-phenylethan-1-ol is unique due to its chiral nature and the presence of a fluorine atom, which imparts distinct chemical properties compared to its non-chiral or halogen-substituted analogs. The chiral center allows for enantioselective interactions, making it valuable in the synthesis of enantiomerically pure compounds.
特性
分子式 |
C8H9FO |
|---|---|
分子量 |
140.15 g/mol |
IUPAC名 |
(2S)-2-fluoro-2-phenylethanol |
InChI |
InChI=1S/C8H9FO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m1/s1 |
InChIキー |
GLILMQSBSOSSAG-MRVPVSSYSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H](CO)F |
正規SMILES |
C1=CC=C(C=C1)C(CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3,4-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358099.png)

![3-[6-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358107.png)
![3'-Methyl-5-chloro-1,2,2',5',6',7'-hexahydro-2,6'-dioxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13358115.png)


![1-[(6-methoxy-2-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13358133.png)

![3-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13358147.png)

![Ethyl 3-{[2-(2-hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13358157.png)
![[(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13358178.png)
![3-[(Benzylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358189.png)

